4-iodo-1-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-IODO-1-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of iodine, methyl, pyridyl, thiadiazolyl, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-1-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the iodine atom, and the attachment of the pyridyl and thiadiazolyl groups. Common reagents used in these reactions include hydrazine derivatives, iodine, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-IODO-1-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents such as chlorine or bromine; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
4-IODO-1-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-IODO-1-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole: Shares the pyrazole and pyridyl groups but lacks the thiadiazolyl group.
1-Methyl-4-iodo-1H-pyrazole-5-carboxamide: Similar structure but without the pyridyl and thiadiazolyl groups.
N-(5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the iodine atom
Uniqueness
4-IODO-1-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the iodine atom, in particular, can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H9IN6OS |
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Molecular Weight |
412.21 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9IN6OS/c1-19-9(8(13)6-15-19)10(20)16-12-18-17-11(21-12)7-2-4-14-5-3-7/h2-6H,1H3,(H,16,18,20) |
InChI Key |
MHTWRYROYVQQSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Origin of Product |
United States |
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